1-[6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide
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Overview
Description
1’-{6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoyl}-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that features a unique structure combining morpholine, quinazoline, and bipiperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction.
Formation of the Bipiperidine Moiety: The bipiperidine moiety is synthesized separately and then coupled to the quinazoline core through an amide bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazoline ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The morpholine and bipiperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial agent and enzyme inhibitor, particularly against urease.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. For example, its inhibition of urease involves binding to the active site of the enzyme, preventing the hydrolysis of urea. The morpholine and quinazoline moieties play crucial roles in this binding process, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
- 6-(morpholin-4-yl)hexan-1-amine
- 6-morpholin-4-yl-6-oxohexan-1-amine
Comparison: Compared to these similar compounds, 1’-{6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoyl}-[1,4’-bipiperidine]-4’-carboxamide is unique due to the presence of the bipiperidine moiety, which enhances its binding affinity and specificity for certain biological targets. This makes it a more potent inhibitor and a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C29H42N6O4S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
1-[6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C29H42N6O4S/c30-27(38)29(34-12-4-2-5-13-34)10-15-33(16-11-29)25(36)7-3-1-6-14-35-26(37)23-21-22(32-17-19-39-20-18-32)8-9-24(23)31-28(35)40/h8-9,21H,1-7,10-20H2,(H2,30,38)(H,31,40) |
InChI Key |
HKRYQZDDTTWWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S)C(=O)N |
Origin of Product |
United States |
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